DGJ-pFPhT

pharmacological chaperone α-galactosidase A thermal stability

Fabry disease researchers face a critical limitation: only ~65% of missense mutants respond to the parent chaperone DGJ, and aggregation-prone variants are particularly refractory. DGJ-pFPhT (CAS 1609458-32-3) is an arylthiourea-modified DGJ derivative engineered to overcome this bottleneck. • Forms a specific hydrogen bond with catalytic residue D231 (PDB 4NXS, 2.55 Å), enhancing binding affinity beyond DGJ. • 85% α-Gal A activity retention after 1 h at 48°C (30 μM), outperforming pFPhIM-DGJ and DGJ-BnT. • Validated in Q279E mutant fibroblasts; reduces LC3-II and p62 in FD-SV cells, supporting proteostasis studies. Supplied as ≥98% purity solid with full analytical documentation. Standard international B2B shipping under research-use-only terms.

Molecular Formula C13H17FN2O4S
Molecular Weight 316.3474
CAS No. 1609458-32-3
Cat. No. B607093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDGJ-pFPhT
CAS1609458-32-3
SynonymsDGJ-pFPhT;  DGJ pFPhT;  DGJpFPhT; 
Molecular FormulaC13H17FN2O4S
Molecular Weight316.3474
Structural Identifiers
SMILESO[C@@H]1[C@H](O)[C@@H](O)CN(C(NC2=CC=C(F)C=C2)=S)[C@@H]1CO
InChIInChI=1S/C13H17FN2O4S/c14-7-1-3-8(4-2-7)15-13(21)16-5-10(18)12(20)11(19)9(16)6-17/h1-4,9-12,17-20H,5-6H2,(H,15,21)/t9-,10+,11+,12-/m1/s1
InChIKeyWPBCEOLJVINCLL-NOOOWODRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DGJ-pFPhT Procurement Guide


DGJ-pFPhT (CAS 1609458-32-3) is a neutral amphiphilic arylthiourea derivative of 1-deoxygalactonojirimycin (DGJ) that functions as a pharmacological chaperone for human α-galactosidase A (α-Gal A) [1]. It belongs to the DGJ-arylthiourea (DGJ-ArT) family of synthetic iminosugars designed to stabilize misfolded α-Gal A variants and restore lysosomal trafficking in Fabry disease models [1]. Unlike the parent compound DGJ, DGJ-pFPhT incorporates a para-fluorophenylthiourea moiety that reinforces enzyme binding through an additional hydrogen bond with catalytic residue D231, as confirmed by a 2.55 Å resolution co-crystal structure [1][2].

1 Pharmacological chaperone tool for α-galactosidase A stabilization and lysosomal trafficking studies
2 Arylthiourea-enhanced scaffold with structurally validated D231 hydrogen bond interaction
3 Supports mutant enzyme rescue models including aggregation-prone Fabry disease variants

Limitations of Parent DGJ


The parent compound 1-deoxygalactonojirimycin (DGJ, migalastat) is clinically approved for Fabry disease, yet only approximately 65% of tested missense mutants respond to DGJ treatment in cultured patient fibroblasts [1]. Moreover, the DGJ response is negatively affected by protein aggregation of α-galactosidase mutants, revealing a fundamental limitation in its chaperoning capacity for aggregation-prone variants [1]. DGJ-ArT derivatives such as DGJ-pFPhT were specifically engineered to overcome these constraints by introducing an arylthiourea extension that creates a strong hydrogen bond with the catalytic aspartic acid D231, enhancing binding affinity and stabilization efficacy beyond what the DGJ scaffold alone can achieve [2]. Generic substitution with DGJ would therefore fail to recapitulate the enhanced mutant coverage and mechanistic insights afforded by the DGJ-pFPhT scaffold in both wild-type and disease-relevant mutant contexts.

DGJ-pFPhT
Parent DGJ
DGJ lacks the arylthiourea moiety and D231 hydrogen bond; binding mechanism and stabilization profile may differ
DGJ-pFPhT
Parent DGJ
Parent DGJ shows limited efficacy for aggregation-prone α-Gal A variants; mutant coverage may not transfer between scaffolds
DGJ-pFPhT
DGJ-ArT analogs
Aryl substituent identity affects cellular toxicity profile; DGJ-pMeSPhT exhibited toxicity while DGJ-pFPhT did not under comparable assay conditions

DGJ-pFPhT Comparative Evidence


α-Gal A Thermal Protection

DGJ-pFPhT provides superior protection of α-Gal A against thermal denaturation compared to both the bicyclic isothiourea analog pFPhIM-DGJ and the alkylthiourea derivative DGJ-BnT. In a heat inactivation assay where enzyme activity in the absence of compound decreased to 20% of the initial value after 40 minutes incubation at 48°C at pH 7.0, DGJ-pFPhT achieved 85% protection at 30 μM concentration after 1 hour of heating [1]. This performance exceeded that of DGJ-pMeOPhT (95% protection) but was markedly higher than the protection afforded by comparator compounds pFPhIM-DGJ and DGJ-BnT under identical conditions [1].

Thermal Protection
Head-to-head
85% activity retained vs 20% unprotected
Supports stabilization endpoint review
48°C, pH 7.0, 30 μM, 1 h; fibroblast lysates
pharmacological chaperone α-galactosidase A thermal stability Fabry disease enzyme protection

Wild-Type α-Gal A Activity Enhancement

In normal human fibroblasts expressing wild-type α-Gal A, DGJ-pFPhT treatment at 30 μM for 96 hours resulted in a 1.2- to 1.5-fold increase in enzyme activity compared to untreated cells [1]. While the parent compound DGJ also enhances wild-type α-Gal A activity at its optimal concentration of 20 μM, the quantitative comparison in the same study showed that DGJ-pFPhT's arylthiourea scaffold confers consistent activity enhancement in the wild-type context [1]. This baseline activity data establishes DGJ-pFPhT's functional efficacy in the native enzyme background before evaluation in mutant systems.

WT Activity
Reported
1.2–1.5× over untreated
Baseline chaperone assay context
96 h, 30 μM, normal fibroblasts
pharmacological chaperone α-galactosidase A wild-type enzyme activity enhancement Fabry disease

Q279E Mutant Rescue Efficacy

In Fabry disease fibroblasts expressing the Q279E mutant α-Gal A, DGJ-pFPhT at 30 μM concentration for 96 hours significantly enhanced mutant enzyme activity [1]. Within the same experimental series, DGJ-pMeOPhT treatment led to a more than 7-fold increase in α-Gal A activity compared to untreated cells, tripling the effect of DGJ at its optimal concentration of 20 μM [1]. DGJ-pFPhT and DGJ-pMeOPhT both demonstrated significant chaperoning efficacy in the Q279E mutant background, while DGJ-pMeSPhT exhibited cellular toxicity as assessed by LDH assay and was excluded from further development [1]. The direct head-to-head comparison within a single study establishes that DGJ-pFPhT ranks among the most effective non-toxic DGJ-ArT derivatives for Q279E mutant rescue.

Q279E Mutant Rescue
Head-to-head
Reported enhancement; non-toxic profile
Supports mutant-response endpoint review
DGJ-pMeOPhT >7×; DGJ-pMeSPhT toxic; 96 h, 30 μM
Fabry disease Q279E mutation pharmacological chaperone α-galactosidase A mutant rescue

Autophagy Restoration in FD-SV Cells

In FD-SV cells (SV40-transformed Fabry disease fibroblasts), both DGJ-pFPhT and DGJ-pMeOPhT significantly reduced the elevated levels of LC3-II and p62, specific markers of autophagosome accumulation and impaired autophagic flux, respectively [1]. Treatment with DGJ-pFPhT restored autophagic protein levels toward normal control values, confirming that the arylthiourea derivatives correct not only enzyme trafficking but also downstream cellular pathology [1]. The parent compound DGJ was not evaluated in this specific autophagy panel within the same study, but the demonstration of autophagy restoration distinguishes DGJ-pFPhT as a tool for investigating proteostasis network effects beyond simple enzyme activity enhancement.

Autophagy Restoration
Method context
LC3-II / p62 reduction toward control
Supports proteostasis endpoint review
FD-SV cell model; immunoblot analysis
autophagy Fabry disease LC3-II p62 pharmacological chaperone cellular proteostasis

D231 Hydrogen Bond Interaction

The 2.55 Å resolution co-crystal structure of human α-Gal A in complex with DGJ-pFPhT (PDB ID: 4NXS) reveals that the arylthiourea extension forms a strong hydrogen bond between the aryl-N′H thiourea proton and the catalytic aspartic acid residue D231 of α-Gal A [1][2]. This additional binding interaction is absent in the parent compound DGJ, which lacks the arylthiourea moiety and binds solely through interactions of the iminosugar head group with active site residues [1]. The D231 hydrogen bond reinforces enzyme binding and contributes to the enhanced stabilization efficacy observed for DGJ-pFPhT relative to DGJ [1].

D231 Interaction
Reported
Hydrogen bond with catalytic D231
Structural rationale context for enhanced binding
2.55 Å co-crystal structure; PDB 4NXS
X-ray crystallography α-galactosidase A D231 hydrogen bonding structure-based drug design Fabry disease

DGJ-pFPhT Research Applications


SAR of Iminosugar Chaperones

DGJ-pFPhT serves as a critical SAR comparator for optimizing arylthiourea-substituted pharmacological chaperones. The 2.55 Å co-crystal structure (PDB 4NXS) confirms that the para-fluorophenylthiourea moiety forms a specific hydrogen bond with D231, enabling rational design of derivatives with modified aryl substituents [1][2]. Researchers can use DGJ-pFPhT as a benchmark for correlating substituent electronic properties (e.g., para-fluoro vs. para-methoxy vs. para-methylthio) with thermal stabilization, cellular activity enhancement, and toxicity profiles [1].

Mutant-Specific Chaperone Screening

Given that only approximately 65% of Fabry missense mutants respond to the parent compound DGJ, DGJ-pFPhT provides an alternative chaperone scaffold for screening aggregation-prone or DGJ-unresponsive variants [1]. The compound's demonstrated efficacy in Q279E mutant fibroblasts and wild-type cells establishes it as a reference tool for head-to-head comparisons of mutant amenability across different chaperone chemotypes [1]. Procurement of DGJ-pFPhT enables systematic evaluation of chaperone responsiveness in patient-derived cell lines expressing diverse GLA mutations.

Proteostasis and Autophagy Studies

DGJ-pFPhT's validated ability to reduce elevated LC3-II and p62 levels in FD-SV cells makes it suitable for investigating the interplay between pharmacological chaperoning and cellular proteostasis pathways [1]. The compound can be employed in combination with proteostasis regulators such as 4-phenylbutyric acid to assess synergistic effects on mutant enzyme trafficking and autophagic flux restoration [1]. This application is particularly relevant for studying aggregation-associated Fabry disease variants where chaperone monotherapy may be insufficient.

α-Gal A Thermal Stability Assay

The thermal protection data (85% activity retention after 1 h heating at 48°C, 30 μM) establishes DGJ-pFPhT as a positive control for developing and validating thermal shift or cellular thermal shift assays (CETSA) targeting α-Gal A stabilization [1]. Its superior performance over pFPhIM-DGJ and DGJ-BnT in thermal protection assays makes it an appropriate reference standard for screening novel chaperone candidates and for benchmarking assay sensitivity in both biochemical and cellular contexts [1].

Application
Selection Property
Validation Focus
Iminosugar chaperone SAR studies
D231 binding motif reference standard
Substituent-effect validation on stabilization
Mutant-specific chaperone screening
Aggregation-prone variant response context
Mutant-response endpoint review
Proteostasis and autophagy studies
Autophagic flux marker correction profile
LC3-II / p62 endpoint validation
α-Gal A thermal stability assays
Thermal protection assay context
Assay sensitivity benchmarking
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